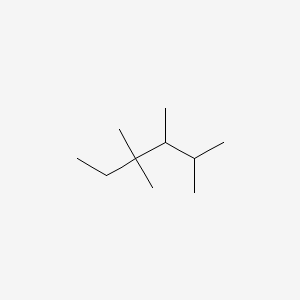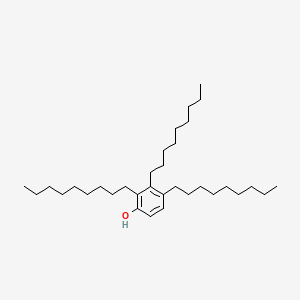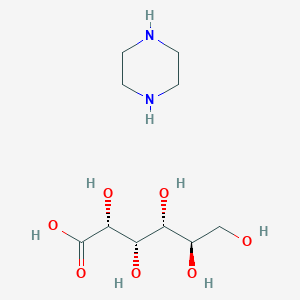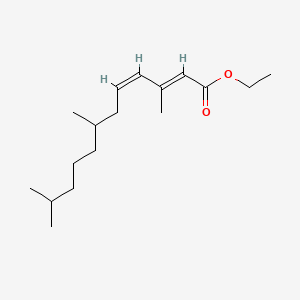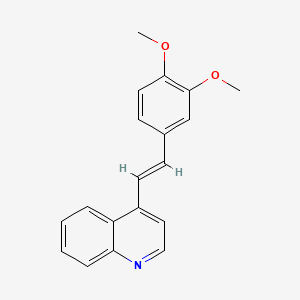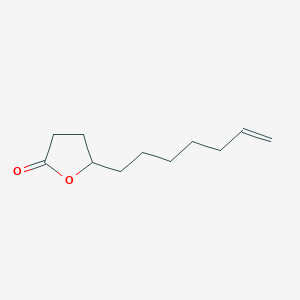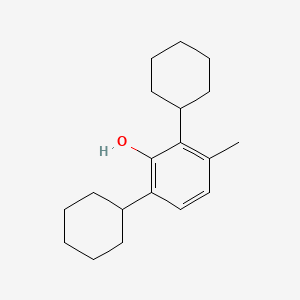
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.27868 g/mol . It is characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of o-toluidine with phosgene to form the corresponding isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
o-Toluidine+Phosgene→3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the benzyl and tolyl groups.
Toluene diisocyanate: Contains two isocyanate groups but differs in the arrangement of the aromatic ring.
Uniqueness
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to the presence of both benzyl and tolyl groups, which confer distinct reactivity and properties compared to other isocyanates .
Propriétés
Numéro CAS |
94166-36-6 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3 |
Clé InChI |
AYEGYNYLXCZWQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


